molecular formula C15H13Cl2NO2 B2991352 (E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine CAS No. 320422-51-3

(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine

Cat. No.: B2991352
CAS No.: 320422-51-3
M. Wt: 310.17
InChI Key: ZQPVRCZEWRUXJJ-SDXDJHTJSA-N
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Description

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine is an organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups attached to an ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions to form the intermediate 4-chlorophenoxy-4-chlorobenzyl alcohol. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or phenoxy derivatives.

Scientific Research Applications

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenoxy)-1-(4-bromophenyl)ethylideneamine
  • (E)-2-(4-fluorophenoxy)-1-(4-fluorophenyl)ethylideneamine
  • (E)-2-(4-methylphenoxy)-1-(4-methylphenyl)ethylideneamine

Uniqueness

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine is unique due to the presence of chlorine atoms in both the phenyl and phenoxy groups. This structural feature imparts specific chemical and biological properties, such as increased reactivity and potential biological activity, which distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVRCZEWRUXJJ-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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